2,3',4,5-Tetrachlorodiphenyl ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,4-trichloro-5-(3-chlorophenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4O/c13-7-2-1-3-8(4-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQGECFQVPRMEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC(=C(C=C2Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00877037 | |
| Record name | 2,3',4,5-Tetrachlorodiphenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00877037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.0 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152833-52-8 | |
| Record name | 2,3',4,5-Tetrachlorodiphenyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152833528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3',4,5-TETRACHLORODIPHENYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82210TS9IP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Contextualization Within Polychlorinated Diphenyl Ethers Pcdes and Halogenated Aromatic Hydrocarbons Hahs
Polychlorinated diphenyl ethers (PCDEs) are a class of synthetic halogenated aromatic compounds. nih.gov Structurally, they consist of two benzene (B151609) rings linked by an ether oxygen, with chlorine atoms attached to the benzene rings. ontosight.ai The general molecular formula for PCDEs is C₁₂H₁₀₋ₙClₙO, where 'n' can range from 1 to 10. mdpi.com This structure allows for 209 possible individual compounds, known as congeners, each with a unique arrangement and number of chlorine atoms. nih.gov 2,3',4,5-Tetrachlorodiphenyl ether is one such congener.
PCDEs fall under the wider umbrella of halogenated aromatic hydrocarbons (HAHs). science.gov This broad category includes various persistent organic pollutants (POPs) that are recognized for their environmental persistence and potential to cause adverse effects. msdvetmanual.com HAHs are characterized by their aromatic structure and the presence of one or more halogen atoms (e.g., chlorine, bromine). science.govresearchgate.net This group also includes well-known environmental contaminants like polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs). msdvetmanual.comwikipedia.org
The presence of the ether linkage in PCDEs makes them structurally similar to but more polar than PCBs. nih.gov Like other HAHs, PCDEs are known to be persistent in the environment, capable of long-range transport, and can bioaccumulate and biomagnify in food webs. nih.govnih.gov
Historical Trajectory and Evolution of Pcde Research
Research into halogenated aromatic hydrocarbons began with a focus on compounds like PCBs due to their widespread industrial use and subsequent discovery as environmental contaminants. illinois.edu The investigation of PCDEs followed a similar path, often emerging as byproducts or impurities in the production of other chemicals, such as chlorophenols. nih.govmdpi.com
Initially, research on PCDEs was often coupled with studies on the more notorious polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), as they share structural similarities and can be formed through similar processes, such as waste incineration. nih.govsemanticscholar.org Early studies in the 1990s began to specifically investigate the occurrence of PCDEs in various environmental samples, including cod liver oils and human tissues. semanticscholar.org
Rationale for Dedicated Research on 2,3 ,4,5 Tetrachlorodiphenyl Ether
Anthropogenic and Natural Sources of this compound in Environmental Systems
Polychlorinated diphenyl ethers (PCDEs), including the specific congener this compound, are synthetic halogenated aromatic compounds. nih.gov While they were historically used in various industrial applications for their flame-retardant and insulating properties, their primary environmental presence today is as unintended byproducts of industrial processes. nih.govontosight.ai
A significant source of this compound is its formation as an impurity during the manufacturing of other chemicals. nih.gov The production of chlorophenols, which are important intermediates in the synthesis of pesticides and pharmaceuticals, is a key pathway for the generation of PCDEs. nih.govwikipedia.org For instance, the synthesis of the fungicide difenoconazole (B1670550) directly uses a PCDE congener as an intermediate. nih.gov
Furthermore, polychlorinated biphenyls (PCBs), once widely used in transformers and capacitors as dielectric fluids, can be a source of PCDEs. graphyonline.comepa.gov Although the production of PCBs has been banned in many countries since the 1970s and 1980s, they persist in older electrical equipment. graphyonline.comtsu.edu Transformer oils containing PCBs have been found to also contain various chlorinated compounds, and the potential for the formation of PCDEs from PCBs exists, particularly under certain conditions. dguv.deresearchgate.net The complex mixtures found in transformer oils can include not only PCBs but also chlorobenzenes, which may facilitate the permeation of other chlorinated compounds. dguv.de
Incineration of municipal and industrial waste is another recognized source of PCDEs. nih.gov The combustion of materials containing chlorinated compounds can lead to the formation of various halogenated aromatic compounds, including this compound. nih.gov High-temperature incineration is a method used for the disposal of PCB-containing materials; however, if not conducted at sufficiently high temperatures, it can lead to the formation of even more toxic byproducts. researchgate.net
Spatial and Temporal Distribution Patterns Across Environmental Compartments
The physical and chemical properties of this compound, such as its stability and lipophilicity, contribute to its widespread distribution and persistence in the environment. ontosight.ai These compounds are resistant to degradation and tend to accumulate in various environmental compartments. nih.govontosight.ai
PCDEs, including this compound, have been detected in the atmosphere, indicating their potential for long-range transport. nih.gov Atmospheric concentrations of total PCDEs have been found to range significantly, from 8.75 x 10⁻³ to 1.15 x 10³² pg/m³. nih.gov This wide range suggests variability in sources and atmospheric conditions influencing their distribution.
Due to their hydrophobic nature, PCDEs tend to partition from water into sediment. nih.gov Consequently, concentrations in sediment are often much higher than in the overlying water column. Total PCDE concentrations in water have been measured in the range of 0.351–1800 ng/L. nih.gov In sediments, the concentrations can be substantially higher, ranging from 0 to 3,980,000 ng/g dry weight. nih.gov
A study on the dechlorination of 2,3,4,5-tetrachlorobiphenyl (B164871) (PCB 61) by the bacterium Dehalobium chlorocoercia DF-1 demonstrated that dechlorination can occur at environmentally relevant aqueous concentrations as low as 1 ng/L. nih.gov This suggests that while persistent, some degradation processes can occur in aquatic environments. nih.gov
Soil acts as a significant sink for PCDEs released into the environment. nih.gov Measured concentrations of total PCDEs in soil have been reported to range from <38 to 6800 ng/g dry weight. nih.gov The distribution in soil can be heterogeneous, with higher concentrations often found near industrial areas or waste disposal sites. nih.gov For example, a study of residential soils in East Chicago found a wide range of PCB concentrations, with a geometric mean of 120 ng/g dry weight, highlighting the variability of contamination even within a localized area. nih.gov Another study on the bioremediation of PCB-contaminated soil reported an initial concentration of a pentachlorobiphenyl congener at approximately 28 µg/kg (or 28 ng/g). researchgate.net
Table 1: Environmental Concentrations of Total Polychlorinated Diphenyl Ethers (PCDEs)
| Environmental Compartment | Concentration Range |
| Atmosphere | 8.75 x 10⁻³ – 1.15 x 10³² pg/m³ |
| Water | 0.351–1800 ng/L |
| Sediments | 0–3,980,000 ng/g dry weight |
| Soil | <38–6800 ng/g dry weight |
Data sourced from a review of multiple studies. nih.gov
Congener Profiles and Isomeric Specificity in Environmental Matrices
The congener profile, or the relative abundance of different PCDE isomers, in an environmental sample can provide insights into the sources of contamination and the transformation processes occurring in the environment. For instance, the congener patterns in some environmental samples have been observed to resemble those found in commercial chemical mixtures, such as Ky-5, a chlorophenol wood preservative.
The isomeric specificity, which refers to the unique distribution and fate of an individual isomer, is therefore also poorly understood for this compound. The specific arrangement of chlorine atoms on the diphenyl ether backbone influences a molecule's physical and chemical properties, which in turn dictates its environmental transport, partitioning, and potential for bioaccumulation. Without dedicated studies targeting this compound, its specific distribution patterns in matrices such as sediment and biota cannot be definitively described.
Data on Congener Profiles in Environmental Matrices
Due to the lack of specific research findings for this compound, a detailed data table of its congener profile in various environmental matrices cannot be constructed at this time. The available scientific literature does not provide the necessary quantitative data on the concentration or relative abundance of this specific congener in comparison to other PCDEs in sediment or biota.
| Environmental Matrix | Dominant PCDE Congeners Reported | Specific Data for this compound |
| Sediment | Data on specific congener profiles are often focused on the most abundant isomers found in commercial mixtures. | Not reported in available literature. |
| Biota (e.g., Fish) | Analysis tends to target congeners known to bioaccumulate or exhibit toxicity. | Not reported in available literature. |
Table 1. General Overview of PCDE Congener Reporting in Environmental Matrices. This table reflects the general state of available research and the absence of specific data for the target compound.
Environmental Persistence and Bioavailability Studies
The environmental persistence of a chemical refers to its resistance to degradation under environmental conditions. For PCDEs, including the tetrachloro- congeners, this resistance contributes to their long-term presence in various environmental compartments such as soil, water, and sediment. ontosight.aiontosight.ai The stability of the diphenyl ether structure, enhanced by the presence of chlorine atoms, makes these compounds resistant to natural degradation processes like biodegradation. ontosight.ai
Bioavailability, the fraction of a chemical that is available for uptake by living organisms, is a critical factor in determining its potential for toxic effects. The lipophilicity, or tendency to dissolve in fats, of PCDEs facilitates their uptake and accumulation in the fatty tissues of organisms. ontosight.ai The soil matrix can influence the bioavailability of similar chlorinated compounds like PCBs, with factors such as organic carbon content playing a role in their mobilization. For instance, studies on PCBs have shown that soil can reduce the absolute bioavailability of these compounds, and mobilization can be lowest in soils with high organic carbon content. nih.gov While specific studies on the bioavailability of this compound are not widely available, the general principles observed for structurally similar compounds suggest that its bioavailability will be influenced by environmental conditions and its partitioning behavior.
Bioconcentration and Biomagnification in Aquatic and Terrestrial Food Webs
PCDEs are known to bioaccumulate in organisms and have the potential to biomagnify through food webs, a process where the concentration of a substance increases in organisms at successively higher levels in a food chain. nih.gov This process is a significant concern for top predators, including humans.
Comparative Bioaccumulation Potentials (e.g., with PCBs, PCDDs, PCDFs)
The bioaccumulation potential of PCDEs is often compared to that of other well-known persistent organic pollutants like Polychlorinated Biphenyls (PCBs), Polychlorinated dibenzo-p-dioxins (PCDDs), and Polychlorinated dibenzofurans (PCDFs). nih.gov PCDEs are structurally similar to PCBs and PCDFs, but the presence of an ether linkage gives them a different three-dimensional structure, which can affect their environmental behavior and biological interactions. nih.gov
Some PCDE congeners have shown biomagnification potentials that are comparable to those of some PCDDs, PCDFs, and PCBs. nih.gov The lipophilicity of these compounds, often expressed as the octanol-water partition coefficient (Kow), is a key determinant of their bioaccumulation potential. The general trend for these halogenated aromatic hydrocarbons is that bioaccumulation increases with the degree of halogenation up to a certain point, after which very large and highly halogenated molecules may be less readily taken up by organisms.
The bioconcentration factor (BCF) and bioaccumulation factor (BAF) are used to quantify the accumulation of a chemical in an organism from water and from both the environment and food, respectively. nih.gov For PCBs, these factors have been extensively studied and modeled, showing that they can bioaccumulate in the food chain and pose a risk to the general population. nih.gov Given the structural similarities, PCDEs, including this compound, are expected to exhibit similar bioaccumulative properties.
Long-Range Atmospheric and Oceanic Transport Modeling
Persistent organic pollutants like PCDEs can undergo long-range environmental transport, allowing them to be found in remote regions far from their original sources. nih.gov This transport occurs through atmospheric and oceanic currents. The physical and chemical properties of the compounds, such as their volatility and stability, determine their potential for long-range transport.
Mathematical models are used to simulate and predict the movement of these pollutants through the environment. researchgate.net These models are based on fundamental principles of mass, momentum, and energy conservation and can be categorized by their spatial scale. researchgate.net For long-range transport, global or meso-scale models are employed to understand how pollutants are distributed across continents and oceans. researchgate.net While specific modeling studies for this compound were not identified, the general understanding of POP transport indicates that it has the potential for widespread distribution.
Advanced Environmental Fate and Transport Modeling Approaches
To better understand the complex behavior of chemicals in the environment, advanced modeling approaches are utilized. These models integrate various environmental processes to predict the distribution and fate of pollutants.
Multimedia Mass Balance Models
Multimedia mass balance models are powerful tools for assessing the environmental fate of chemicals. nih.goveolss.net These models divide the environment into a series of interconnected compartments, or "boxes," such as air, water, soil, and sediment. eolss.netrivm.nl By applying the principle of mass conservation, these models track the movement and transformation of a chemical within and between these compartments.
The models, often referred to as "Mackay-type" models, can vary in complexity (Levels I to IV), from simple equilibrium distribution (Level I) to dynamic, non-equilibrium scenarios (Level IV). eolss.net They require input data on the chemical's properties and emission rates to compute steady-state or time-varying concentrations in each environmental box. rivm.nl For example, a Level I model can predict the primary compartment where a chemical will reside based on its partitioning properties. A substance like 2,3,7,8-TCDD is predicted to accumulate mainly in soil and sediment, whereas a more volatile compound like benzene (B151609) is found predominantly in the air. eolss.net
Models like SimpleBox 3.0 are nested multimedia fate models that can represent local, regional, continental, and global scales, providing a comprehensive picture of a chemical's fate. rivm.nl These models are essential components of risk assessment for both new and existing chemicals, as they help to estimate the concentrations to which human populations and ecosystems may be exposed. eolss.net Although a specific simulation for this compound is not detailed in the provided search results, these models provide the framework for conducting such an assessment.
Kinetic and Equilibrium Modeling of Inter-compartmental Transfer
The environmental transport and ultimate fate of this compound are governed by a complex interplay of physical, chemical, and biological processes. Kinetic and equilibrium models are essential tools for understanding and predicting the partitioning of this compound between different environmental compartments, such as water, soil, sediment, and air. These models rely on key physicochemical properties and reaction rate constants to simulate the compound's movement and transformation over time.
Equilibrium Partitioning Models:
Equilibrium models are based on the principle that a chemical, when introduced into a multi-compartment environment, will distribute itself among the compartments until a state of equilibrium is reached. The distribution is dictated by the compound's affinity for each phase, which is quantified by partitioning coefficients.
A critical parameter in these models is the octanol-water partition coefficient (Kow), which indicates the chemical's hydrophobicity. For chlorinated compounds, a high log Kow value suggests a strong tendency to sorb to organic matter in soil and sediment rather than remaining dissolved in water. While specific experimental data for this compound is limited, data for related compounds like 2,3,4,5-tetrachlorobiphenyl, which has a log Kow of 6.41, indicates a high potential for partitioning into organic-rich phases. stenutz.eu
The partitioning between the aqueous phase and sediment or soil organic carbon is described by the organic carbon-water (B12546825) partition coefficient (Koc). This parameter can be estimated from Kow and is crucial for predicting the concentration of the compound that will be found in soil and sediment. For instance, the soil adsorption coefficient (Koc) for the related compound 2,2',3,5'-tetrachlorobiphenyl (B1583170) has been predicted to be 1.00e+5 L/kg. epa.gov
Dissolved organic matter (DOM) in porewaters can also significantly influence the partitioning of hydrophobic organic chemicals. oakland.edu The porewater DOM partition coefficient (KpwDOM) quantifies the association of the compound with DOM. Studies on 2,2',4,4'-tetrachlorobiphenyl (B165808) have shown that aeration of anoxic porewaters can increase the KpwDOM by up to an order of magnitude, thereby affecting the compound's mobility and bioavailability. oakland.edu In an anoxic sediment system, a KpwDOM of 0.48 x 10^5 L/kg was reported for 2,2',4,4'-tetrachlorobiphenyl. oakland.edu
The following table illustrates key partitioning coefficients for related tetrachlorinated compounds, which serve as surrogates for understanding the likely behavior of this compound.
Table 1: Partitioning Coefficients for Related Tetrachlorinated Biphenyls
| Compound | Log Kow | Soil Adsorption Coefficient (Koc) (L/kg) | Porewater DOM Partition Coefficient (KpwDOM) (L/kg) |
| 2,3,4,5-Tetrachlorobiphenyl | 6.41 stenutz.eu | - | - |
| 2,2',3,5'-Tetrachlorobiphenyl | - | 1.00e+5 epa.gov | - |
| 2,2',4,4'-Tetrachlorobiphenyl | - | - | 0.48 x 10^5 (anoxic) oakland.edu |
Kinetic Modeling:
Kinetic models describe the rate at which a chemical is transferred between compartments and undergoes degradation. These models often employ first-order kinetics, where the rate of the process is directly proportional to the concentration of the compound.
The degradation of chlorinated compounds in the environment can occur through various mechanisms, including microbial degradation and photodegradation. The rate of these processes is often expressed in terms of a half-life (t½), which is the time required for the concentration of the compound to decrease by half.
For example, the biodegradation half-life of 2,2',3,5'-tetrachlorobiphenyl has been predicted to be 15.8 days. epa.gov In the atmosphere, the rate of hydroxylation is a key degradation pathway, with a predicted rate of 7.94e-13 cm³/molecule*sec for 2,2',3,5'-tetrachlorobiphenyl. epa.gov
Research on the dechlorination of 2,3,4,5-tetrachlorobiphenyl by the bacterium Dehalobium chlorocoercia DF-1 demonstrated that the rate of dechlorination is a linear function of the substrate concentration at environmentally relevant levels (1 to 500 ng L⁻¹). nih.gov This indicates that at low concentrations, the degradation can be modeled using first-order kinetics.
The following table summarizes kinetic data for the degradation of related tetrachlorinated biphenyls.
Table 2: Degradation Kinetics for Related Tetrachlorinated Biphenyls
| Compound | Process | Rate/Half-life |
| 2,2',3,5'-Tetrachlorobiphenyl | Biodegradation | 15.8 days (half-life) epa.gov |
| 2,2',3,5'-Tetrachlorobiphenyl | Atmospheric Hydroxylation | 7.94e-13 cm³/molecule*sec epa.gov |
| 2,3,4,5-Tetrachlorobiphenyl | Microbial Dechlorination | Linear function of concentration (1-500 ng L⁻¹) nih.gov |
It is important to note that environmental factors such as temperature, pH, and the presence of other organic matter can significantly influence these kinetic parameters. pjoes.com For instance, the degradation of some pesticides has been shown to follow first-order kinetics, but lag phases can be observed under certain conditions, such as in specific soil horizons or at low temperatures. pjoes.com
Biotransformation and Degradation Pathways of 2,3 ,4,5 Tetrachlorodiphenyl Ether
Biotic Degradation Mechanisms (Biodegradation and Bioremediation)
Biotic degradation involves the transformation of compounds by living organisms, primarily microorganisms. This is a key process in the natural attenuation and potential bioremediation of persistent organic pollutants.
Microbial Reductive Dechlorination
Under anaerobic (oxygen-free) conditions, a crucial biodegradation pathway for halogenated aromatic compounds is reductive dehalogenation. In this process, microorganisms use the chlorinated compound as an electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom.
While specific studies on 2,3',4,5-tetrachlorodiphenyl ether are not prevalent, research on the anaerobic degradation of PBDEs indicates that reductive debromination is the primary mechanism of transformation researchgate.netomicsonline.org. This process results in the formation of less-brominated congeners omicsonline.org. It is highly probable that PCDEs, including the 2,3',4,5-tetrachloro congener, undergo a similar process of reductive dechlorination in anaerobic environments like sediments and contaminated soils.
Table 1: Summary of Transformation Pathways for Polychlorinated Diphenyl Ethers (PCDEs)
| Transformation Type | Pathway | Primary Products | Influencing Factors |
|---|---|---|---|
| Abiotic | Photolytic Degradation | Lower-chlorinated diphenyl ethers, Polychlorinated dibenzofurans (PCDFs) | Sunlight intensity, presence of sensitizing agents |
| Pyrolytic Reactions | Polychlorinated dibenzo-p-dioxins (PCDDs), Polychlorinated dibenzofurans (PCDFs) | High temperatures, absence of oxygen |
| Biotic | Microbial Reductive Dechlorination | Lower-chlorinated diphenyl ethers | Anaerobic conditions, presence of suitable electron donors, microbial community composition |
Anaerobic Microbial Dehalogenation Kinetics
Specific kinetic data, such as degradation rates and half-lives, for the anaerobic microbial dechlorination of this compound are not available in the reviewed scientific literature. While extensive kinetic studies have been performed on other classes of organochlorine compounds, such as polychlorinated biphenyls (PCBs), similar detailed research on specific PCDE congeners is lacking. For PCBs, dechlorination rates have been shown to be a linear function of the substrate concentration, even at very low, environmentally relevant levels nih.govnih.gov.
Identification and Characterization of Dechlorinating Microorganisms
The specific microorganisms capable of reductively dechlorinating this compound have not been definitively identified. However, studies on contaminated soils and related compounds provide clues about potential candidates. For instance, certain microbial genera, such as Nitrospira and Candidatus_Solibacter, have been associated with the biodegradation of PBDEs researchgate.net. It is plausible that these or other related bacterial groups possessing reductive dehalogenase enzymes could also be involved in the degradation of PCDEs.
Organohalide-respiring bacteria, such as members of the class Dehalococcoidia, are well-known for their ability to dechlorinate a wide range of chlorinated compounds, including PCBs nih.govnih.gov. While their specific activity on PCDEs is not well-documented in the available research, their broad dehalogenating capabilities make them strong candidates for involvement in the biotic degradation of these compounds in anaerobic environments.
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| 2,2'-Dichlorodiphenylether | |
| 2,4,4'-Tribrominated diphenyl ether | BDE-28 |
| Polychlorinated Biphenyls | PCBs |
| Polychlorinated Dibenzo-p-dioxins | PCDDs |
| Polychlorinated Dibenzofurans | PCDFs |
| Polychlorinated Diphenyl Ethers | PCDEs |
| Polybrominated Dibenzofurans | PBDFs |
| Polybrominated Diphenyl Ethers | PBDEs |
| Candidatus_Solibacter | |
| Dehalococcoides |
Aerobic Microbial Degradation
The aerobic degradation of polychlorinated biphenyls (PCBs), including tetrachlorobiphenyls, is a significant environmental process primarily carried out by bacteria. This process typically involves the biphenyl (B1667301) catabolic pathway, which utilizes a series of enzymes encoded by bph genes. researchgate.net Key enzymes in this pathway are oxygenases, which catalyze the introduction of oxygen atoms into the biphenyl structure. researchgate.net The initial step is mediated by a biphenyl-2,3-dioxygenase, followed by the actions of a dehydrogenase, a dioxygenase, and a hydrolase. researchgate.net
The extent and rate of degradation are highly dependent on the specific PCB congener, particularly the number and position of chlorine atoms. usda.gov While some bacterial strains can co-metabolize a variety of PCB congeners, the presence of chlorine atoms can hinder enzymatic activity. researchgate.netusda.gov For instance, the white rot fungus Phanerochaete chrysosporium has shown a capacity to degrade less chlorinated biphenyls like 4,4'-dichlorobiphenyl, but its ability to mineralize more heavily chlorinated congeners like 3,3',4,4'-tetrachlorobiphenyl is negligible. usda.gov This suggests that the specific chlorine substitution pattern on compounds like 2,3',4,5-tetrachlorobiphenyl significantly influences its susceptibility to aerobic microbial breakdown.
Oxidative Biotransformation
In higher organisms, the primary mechanism for metabolizing PCBs is oxidative biotransformation, a process largely mediated by the cytochrome P-450 (CYP) enzyme system located in the liver microsomes. researchgate.netacs.orgnih.gov This Phase I metabolic reaction converts the parent PCB into more polar metabolites, primarily hydroxylated PCBs (OH-PCBs). researchgate.net This can occur through the formation of an arene oxide intermediate or by the direct insertion of a hydroxyl group onto the biphenyl rings. researchgate.netnih.gov
The specific CYP enzymes involved and the resulting hydroxylation patterns depend on the PCB's chlorine substitution. For example, PCBs with chlorine atoms at the meta and para positions are substrates for P450 family 2 enzymes in some species. nih.gov Studies on rat liver microsomes have shown that the metabolism of 2,2',5,5'-tetrachlorobiphenyl results in several hydroxylated and dihydroxylated products, indicating that primary oxidation occurs through multiple mechanisms. researchgate.net This enzymatic process is the critical first step that facilitates the subsequent conjugation and excretion of the compound. researchgate.net
Biotransformation and Metabolite Formation in Biological Systems
Once absorbed, 2,3',4,5-tetrachlorobiphenyl undergoes extensive biotransformation, leading to a variety of metabolites that may be more or less persistent and toxic than the original compound. nih.gov The metabolism is complex, involving multiple phases of enzymatic reactions that aim to increase the water solubility of the compound to facilitate its elimination from the body.
Metabolomic Profiling of this compound Biotransformation Products
Metabolomic studies, utilizing advanced analytical techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) and non-target liquid chromatography-high resolution mass spectrometry (Nt-LCMS), have been instrumental in identifying the range of metabolites formed from tetrachlorobiphenyls in biological systems. researchgate.netnih.govnih.govbiorxiv.org In studies on rats exposed to 2,2',5,5'-tetrachlorobiphenyl (PCB 52), a variety of hydroxylated, sulfated, and methylated metabolites were identified, primarily in the liver and serum. researchgate.netnih.govnih.gov These analyses reveal complex metabolite profiles, including the presence of dihydroxylated metabolites and various conjugates, demonstrating the extensive metabolic processing these compounds undergo. nih.gov Such profiling is essential for understanding the full scope of biotransformation and the potential biological activity of the resulting products.
Formation of Hydroxylated and Methoxylated Metabolites
Hydroxylation is a key step in the metabolism of tetrachlorobiphenyls. researchgate.net The position of hydroxylation is determined by the chlorine substitution pattern of the parent congener. For 2,3',4,5-Tetrachlorobiphenyl (also known as PCB 61), several monohydroxylated metabolites have been identified. nih.gov Following hydroxylation, these metabolites can be further transformed into methoxylated derivatives. nih.gov Methoxylated PCBs (MeO-PCBs) have been reported both in vivo and in vitro and have been detected in environmental samples like sewage sludge. nih.gov
Below is a table of identified hydroxylated metabolites of 2,3',4,5-Tetrachlorobiphenyl.
| Parent Compound | Metabolite |
| 2,3',4,5-Tetrachlorobiphenyl | 6-OH-PCB 61 |
| 2,3',4,5-Tetrachlorobiphenyl | 2'-OH-PCB 61 |
| 2,3',4,5-Tetrachlorobiphenyl | 3'-OH-PCB 61 |
| 2,3',4,5-Tetrachlorobiphenyl | 4'-OH-PCB 61 |
| Data sourced from Grimm et al. (2015). nih.gov |
Conjugation Reactions (e.g., Glucuronidation, Sulfation, Glutathione (B108866) Conjugation)
Following the initial hydroxylation, the resulting OH-PCBs undergo Phase II conjugation reactions to further increase their polarity and facilitate excretion. researchgate.net These reactions involve attaching endogenous molecules such as glucuronic acid (glucuronidation), sulfate (B86663) (sulfation), or glutathione to the hydroxyl group. acs.org
OH-PCB metabolites can undergo sulfation to form PCB sulfates, a reaction catalyzed by sulfotransferase (SULT) enzymes. nih.gov Metabolomic studies have confirmed the presence of PCB sulfates in the liver and serum of animals exposed to tetrachlorobiphenyls. nih.govnih.govnih.gov Glucuronidation is another important conjugation pathway. acs.org These conjugated metabolites are generally more water-soluble and can be more readily eliminated from the body.
Chlorine Rearrangement and Dechlorination in Vivo
While oxidative metabolism is predominant in vertebrates, dechlorination—the removal of chlorine atoms—is a key transformation pathway in anaerobic environments. Anaerobic microbial cultures enriched from various sediments have demonstrated the ability to reductively dechlorinate 2,3,4,5-tetrachlorobiphenyl (B164871). nih.govnih.gov This process typically begins with the removal of the doubly flanked para and meta chlorines. nih.gov
In sediment cultures, the primary dechlorination product of 2,3,4,5-tetrachlorobiphenyl is often 2,3,5-trichlorobiphenyl, formed by the removal of the para chlorine. nih.gov Further dechlorination can lead to the formation of dichlorobiphenyls like 2,5-dichlorobiphenyl. nih.gov Evidence suggests that specific bacterial populations, such as Dehalococcoides-like organisms, are involved in this process. nih.gov While this process is well-documented in microbes, evidence for significant dechlorination or chlorine rearrangement within vertebrate systems (in vivo) is less common, although some dechlorinated metabolites have been identified in animal tissues. researchgate.net
Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450s, Glutathione S-transferases)
The biotransformation of this compound, a member of the polychlorinated diphenyl ethers (PCDEs) class, is a critical process that determines its persistence and potential toxicity. While detailed enzymatic studies specifically targeting the 2,3',4,5- congener are not extensively available in scientific literature, the metabolic pathways for the broader class of PCDEs are understood to be primarily facilitated by two major enzyme superfamilies: Cytochrome P450 monooxygenases (CYPs) and Glutathione S-transferases (GSTs).
Cytochrome P450 Monooxygenases (CYPs)
The initial and rate-limiting step in the metabolism of many persistent organic pollutants, including PCDEs, is Phase I biotransformation, which is predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. wikipedia.org These enzymes are primarily located in the liver and introduce polar functional groups, such as hydroxyl (-OH) groups, onto the lipophilic PCDE molecule, thereby increasing its water solubility and facilitating its excretion. nih.gov
For chlorinated diphenyl ethers, the primary metabolic reaction is oxidation. dioxin20xx.org This can occur through two principal mechanisms mediated by CYP enzymes:
Direct Hydroxylation: This involves the direct insertion of a hydroxyl group at an unsubstituted carbon position on one of the aromatic rings. For chlorinated diphenyl ethers, hydroxylation has been reported to occur primarily at the ortho-position. dioxin20xx.org
Arene Oxide Formation: An alternative pathway involves the formation of a reactive epoxide intermediate, known as an arene oxide, across a double bond of one of the phenyl rings. This intermediate is then typically hydrolyzed by epoxide hydrolase to form a dihydrodiol, which can be further metabolized. The formation of metabolites where a chlorine atom has shifted its position (1,2-shift) is considered evidence for the involvement of an arene oxide intermediate. dioxin20xx.org
The specific CYP isoforms involved in the metabolism of PCDEs can vary, with members of the CYP1, CYP2, and CYP3 families often implicated in the metabolism of structurally similar compounds like polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-dioxins (PCDDs). nih.govdntb.gov.ua Although direct evidence for this compound is lacking, it is plausible that isoforms within these families, particularly CYP1A, are involved due to their known affinity for planar aromatic hydrocarbons. The process of biotransformation can lead to the formation of various hydroxylated and methoxylated PCDEs. nih.gov
Glutathione S-transferases (GSTs)
Following Phase I hydroxylation by CYPs, the resulting metabolites can undergo Phase II conjugation reactions. Glutathione S-transferases (GSTs) are a key family of Phase II enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to electrophilic compounds. frontiersin.org This process further increases the water solubility of the metabolites, detoxifies reactive intermediates, and prepares them for elimination from the body. wikipedia.orgnih.gov
The hydroxylated metabolites of PCDEs, or the reactive arene oxide intermediates formed by CYPs, can serve as substrates for GSTs. The conjugation with glutathione forms a more hydrophilic and less toxic compound that can be excreted in bile or urine, often after further processing into mercapturic acid derivatives. While the involvement of GSTs is a well-established pathway for the detoxification of many chlorinated aromatic compounds, specific studies detailing the conjugation of this compound or its metabolites by specific GST isoforms are not currently available.
Research Findings on PCDE Biotransformation
Due to the limited research focused specifically on this compound, a data table detailing specific enzyme kinetics, metabolite formation rates, or isoform specificity cannot be constructed. The available information relates to the general class of PCDEs and structurally similar compounds.
Advanced Analytical Methodologies for 2,3 ,4,5 Tetrachlorodiphenyl Ether
Sample Preparation and Extraction Techniques for Diverse Matrices
The initial and one of the most critical stages in the analysis of 2,3',4,5-Tetrachlorodiphenyl ether is the extraction of the analyte from complex sample matrices such as soil, sediment, water, and biological tissues. The choice of extraction technique is paramount to achieving high recovery rates and minimizing interferences.
Pressurized Fluid Extraction (PFE)
Pressurized Fluid Extraction (PFE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient method for extracting organic compounds from solid and semi-solid samples. epa.govepa.gov This technique utilizes organic solvents at elevated temperatures (100 - 180°C) and pressures (1500 - 2000 psi) to enhance extraction efficiency, reduce solvent consumption, and significantly shorten extraction times compared to traditional methods like Soxhlet extraction. epa.govepa.gov
For compounds structurally similar to this compound, such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), PFE has been successfully applied. epa.govnih.gov The selection of the extraction solvent is dependent on the specific analytes. For instance, a mixture of acetone (B3395972) and hexane (B92381) (1:1, v/v) or acetone and dichloromethane (B109758) (1:1, v/v) is commonly used for organochlorine pesticides. epa.gov A miniaturized PFE method developed for PCBs and PBDEs in feedstuffs used n-hexane and a 1:1 (v/v) mixture of n-hexane and dichloromethane as extraction solvents, requiring only 8 mL of solvent and 0.25 g of sample. nih.gov
To minimize interferences from the sample matrix, an in-cell purification step can be integrated into the PFE process. This often involves layering sorbents like silica (B1680970) gel, alumina, or Florisil within the extraction cell to retain interfering compounds while allowing the target analytes to be extracted. nih.govcsic.es For example, a selective PFE method for PCBs in sediment placed sulfuric acid-impregnated silica downstream of the sample to remove interferences, achieving an average congener recovery of 92%. lu.se
Table 1: Key Parameters in Pressurized Fluid Extraction for Similar Compounds
| Parameter | Typical Value/Condition | Source |
|---|---|---|
| Temperature | 100 - 180°C | epa.govepa.gov |
| Pressure | 1500 - 2000 psi | epa.govepa.gov |
| Solvents | Acetone/hexane (1:1), Acetone/dichloromethane (1:1), n-Hexane, n-Hexane/dichloromethane (1:1) | epa.govnih.gov |
| Sample Size | 0.25 g - 30 g | epa.govnih.gov |
| Extraction Time | 5 minutes (static) | epa.gov |
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely used cleanup and pre-concentration technique for liquid samples, such as water and plasma. cdc.gov It is also employed for the cleanup of extracts obtained from solid samples. The principle of SPE involves passing a liquid sample or a sample extract through a sorbent bed that retains the analytes of interest. The analytes are then eluted with a small volume of a suitable solvent.
For the analysis of related compounds like PBDEs in human plasma, SPE has been effectively utilized for sample cleanup. cdc.gov The selection of the appropriate sorbent is crucial for the successful isolation of the target analytes. Common sorbents include silica gel, alumina, and Florisil.
Dispersive solid-phase extraction (d-SPE), a variation of SPE often used in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, has been applied to the analysis of PBDEs in fish tissue. acs.org This approach involves adding the sorbent directly to the sample extract, followed by centrifugation and collection of the supernatant. acs.org
Chromatographic Separation and Resolution of this compound Congeners
Due to the existence of numerous congeners of polychlorinated diphenyl ethers, high-resolution chromatographic separation is essential to distinguish this compound from other isomers that may have different toxicological properties.
Gas Chromatography (GC) with High-Resolution Capillary Columns
Gas chromatography (GC) coupled with a mass spectrometer (MS) is the primary analytical technique for the congener-specific analysis of compounds like PCBs and PBDEs. cdc.gov The separation is achieved using high-resolution capillary columns. cdc.gov Non-polar columns, such as those with a stationary phase of poly(5%-phenyl methyl)siloxane (e.g., DB-5), are commonly used for the analysis of these halogenated aromatic compounds. oceanbestpractices.orgnih.gov
The efficiency of the separation is highly dependent on the column dimensions (length and internal diameter) and the film thickness of the stationary phase. An extremely efficient 80 m x 0.1 mm i.d. capillary column with a 0.1 µm film of poly(5%-phenyl methyl)siloxane has been used to separate 195 PCB congeners in a single run. nih.gov For certain applications, multidimensional gas chromatography, which uses two columns in series, can provide enhanced separation of co-eluting congeners. osti.gov
Optimizing Chromatographic Conditions for Isomeric Resolution
Achieving baseline separation of all congeners is a significant challenge. The optimization of GC parameters is critical for maximizing the resolution of isomeric compounds. Key parameters that are adjusted include the oven temperature program, carrier gas flow rate, and injection technique.
A faster GC run time of under 10 minutes was developed for the analysis of 19 PCB congeners using a shorter column and a faster oven ramping program, although this resulted in partial co-elution of two congeners. shimadzu.com The temperature program is carefully ramped to allow for the sequential elution of congeners based on their volatility and interaction with the stationary phase. The use of helium as the carrier gas is preferred. oceanbestpractices.org
Mass Spectrometric Detection and Quantification Strategies
Mass spectrometry (MS) is the definitive detection method for the analysis of this compound, providing both high sensitivity and selectivity.
Gas chromatography coupled with mass spectrometry (GC-MS) is the standard for the determination of trace amounts of these compounds. nih.gov For enhanced selectivity and to overcome matrix interferences, tandem mass spectrometry (GC-MS/MS) is often employed. nih.govnih.gov
Electron ionization (EI) is a common ionization technique used for these analyses. The resulting mass spectrum provides a fragmentation pattern that can be used for identification. For 2,3',4',5-Tetrachlorobiphenyl (B1594203), a structurally similar compound, the mass spectrum shows characteristic isotopic patterns due to the presence of chlorine atoms. nih.gov
Negative chemical ionization (NCI) is another powerful ionization technique, particularly for electrophilic compounds like halogenated diphenyl ethers. GC-NCI-qMS (quadrupole mass spectrometry) has been used for the analysis of PBDEs, offering high sensitivity. nih.gov
For quantification, isotope dilution methods are often utilized. This involves spiking the sample with a known amount of a stable isotope-labeled analog of the target analyte before extraction. This internal standard corrects for losses during sample preparation and for matrix effects during analysis, leading to highly accurate and precise quantification.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Acetone |
| Alumina |
| Dichloromethane |
| Florisil |
| Helium |
| Hexane |
| Poly(5%-phenyl methyl)siloxane |
| Polychlorinated biphenyls (PCBs) |
| Polybrominated diphenyl ethers (PBDEs) |
| Silica gel |
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique for the analysis of organic compounds like this compound. In EI-MS, high-energy electrons bombard the analyte molecule, leading to the formation of a molecular ion (M+) and a series of characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint that can be used for identification.
The fragmentation of diphenyl ethers in EI-MS typically involves cleavage of the ether bond and the loss of halogen atoms. libretexts.org For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its monoisotopic mass of 305.917276 g/mol . epa.gov The fragmentation pattern is influenced by the position of the chlorine atoms on the phenyl rings. Common fragmentation pathways for chlorinated compounds include the sequential loss of chlorine atoms (Cl) and hydrogen chloride (HCl). nih.govresearchgate.net The relative abundance of the molecular ion and the fragment ions provides structural information and can be used for confirmation. libretexts.org While EI-MS is a robust identification tool, its sensitivity can be limited, and it may be susceptible to matrix interferences, especially at trace levels. researchgate.net
A study on the fragmentation of polychlorinated biphenyl (B1667301) (PCB) sulfate (B86663) derivatives, which are structurally related to PCDEs, showed that the fragmentation pattern is dependent on the degree of chlorination and the substitution pattern. researchgate.net The most abundant fragment ions were formed by losses from the substituent group and subsequent losses of Cl2, HCl, and other small neutral molecules from the resulting phenylcyclopentadienyl cation. researchgate.net
Table 1: Postulated EI-MS Fragmentation of this compound
| Ion | m/z (Monoisotopic) | Postulated Identity |
| [M]+• | 305.9173 | Molecular Ion |
| [M-Cl]+ | 270.9484 | Loss of one chlorine atom |
| [M-2Cl]+• | 235.9795 | Loss of two chlorine atoms |
| [M-HCl]+• | 269.9405 | Loss of hydrogen chloride |
| [M-C6H4Cl]+ | 194.9484 | Loss of a chlorophenyl group |
This table is illustrative and based on general fragmentation patterns of similar compounds. Actual fragmentation may vary.
Negative Chemical Ionization Mass Spectrometry (NCI-MS)
Negative Chemical Ionization Mass Spectrometry (NCI-MS) is a "softer" ionization technique compared to EI-MS and is particularly well-suited for the analysis of electrophilic compounds like chlorinated diphenyl ethers. In NCI-MS, a reagent gas (e.g., methane (B114726) or ammonia) is introduced into the ion source, creating a plasma of reagent gas ions. These ions then react with the analyte molecules, typically through electron capture, to form negative ions.
For this compound, NCI-MS often results in a strong molecular anion peak ([M]⁻) with minimal fragmentation. This high abundance of the molecular ion significantly enhances the sensitivity of the method, making it ideal for trace-level quantification. The selectivity is also improved because fewer fragment ions are produced, reducing the complexity of the mass spectrum.
A study on polybrominated diphenyl ethers (PBDEs) demonstrated that electron capture negative ionization (ECNI), a form of NCI, was used to establish structural conformations based on fragmentation patterns and molecular ions. researchgate.net This highlights the utility of NCI techniques for halogenated compounds. The high sensitivity of NCI-MS makes it a preferred method for the analysis of these compounds in environmental and biological samples where concentrations can be extremely low.
Tandem Mass Spectrometry (GC-MS/MS) for Enhanced Selectivity and Sensitivity
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers a significant improvement in both selectivity and sensitivity for the analysis of this compound, especially in complex matrices. thermofisher.com This technique involves two stages of mass analysis. In the first stage, a specific precursor ion (e.g., the molecular ion of the target analyte) is selected. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process is often referred to as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). waters.comresearchgate.net
The selection of a specific precursor-to-product ion transition is highly characteristic of the target compound, which dramatically reduces background noise and matrix interferences. thermofisher.com This enhanced selectivity allows for lower detection limits and more reliable quantification. For this compound, a common approach would be to select the molecular ion cluster as the precursor ion and monitor specific fragment ions corresponding to the loss of chlorine or other characteristic fragments. The optimization of MRM transitions is a critical step in method development to achieve the best possible performance. waters.comresearchgate.net
The use of GC-MS/MS has been successfully applied to the analysis of other persistent organic pollutants like dioxins, demonstrating its power for ultra-trace analysis in challenging samples. researchgate.net
Table 2: Illustrative MRM Transitions for this compound Analysis
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| 306 | 271 | Optimized Value | Quantifier |
| 306 | 236 | Optimized Value | Qualifier |
| 308 | 273 | Optimized Value | Confirmation of Isotopic Pattern |
Note: The specific m/z values and collision energies would need to be empirically determined and optimized for the specific instrument and analytical conditions.
Development and Application of Reference Materials and Standards
The accuracy and reliability of any quantitative analysis heavily depend on the availability and proper use of high-quality reference materials and standards. For a specific congener like this compound, these materials are indispensable for instrument calibration, method validation, and quality control.
Synthesis of Congener-Specific Standards
The analysis of individual polychlorinated or polybrominated diphenyl ether congeners requires pure, well-characterized standards of each specific compound. nih.gov Commercial suppliers have synthesized a wide range of these congeners, including tetrachlorodiphenyl ethers, to support environmental and toxicological research. accustandard.comlgcstandards.comlgcstandards.com The synthesis of these standards is a complex process that aims to produce a high-purity material with a known chemical structure and concentration.
The availability of congener-specific standards is crucial for:
Accurate Identification: By comparing the retention time and mass spectrum of an unknown peak in a sample to that of a known standard, analysts can confidently identify the presence of this compound.
Instrument Calibration: Pure standards are used to create calibration curves that establish the relationship between the instrument response and the concentration of the analyte. This is essential for accurate quantification.
Toxicological Studies: Research into the biological effects of specific congeners relies on the availability of pure compounds to ensure that the observed effects are attributable to that specific chemical and not to impurities. nih.gov
Utilization of Isotopically Labeled Internal Standards for Quantification
Isotope dilution mass spectrometry (IDMS) is considered the gold standard for the quantitative analysis of organic micropollutants. vu.nl This method involves the use of isotopically labeled internal standards, which are analogues of the target analyte where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C or ²H). waters.comnih.govscispace.com For the analysis of this compound, a ¹³C-labeled version of the molecule would be the ideal internal standard. researchgate.netmetabolomicsworkbench.org
The key advantage of using an isotopically labeled internal standard is that it behaves almost identically to the native analyte throughout the entire analytical procedure, including extraction, cleanup, and chromatographic separation. waters.com Because the labeled and unlabeled compounds have the same chemical and physical properties, any losses or variations that occur during sample preparation will affect both compounds equally. vu.nl The quantification is based on the ratio of the response of the native analyte to the response of the labeled internal standard, which remains constant even if the absolute signal varies. This approach effectively compensates for matrix effects and variations in instrument performance, leading to highly accurate and precise results. nih.gov The use of ¹³C-labeled standards has been instrumental in improving the quality of data in studies of persistent organic pollutants. researchgate.netnih.gov
Certification of Reference Materials in Environmental and Biological Samples
Certified Reference Materials (CRMs) are homogeneous and stable materials with specified properties that have been certified by a metrologically valid procedure, along with an associated uncertainty. vu.nlwindows.net For environmental and biological monitoring, matrix CRMs (e.g., certified sediment, fish tissue, or human milk) are of particular importance. vu.nl These materials contain known concentrations of various contaminants, including specific PCDE congeners like this compound.
The certification process for these materials is rigorous and often involves inter-laboratory comparison studies and the use of primary methods of measurement like IDMS. vu.nl Laboratories use CRMs to:
Validate Analytical Methods: By analyzing a CRM and comparing the measured concentrations to the certified values, a laboratory can demonstrate the accuracy and reliability of its analytical method.
Ensure Quality Control: Regular analysis of CRMs helps to monitor the ongoing performance of an analytical system and identify any potential issues.
Establish Traceability: The use of CRMs ensures that measurement results are traceable to a common reference, which is essential for comparing data across different laboratories and over time. vu.nl
CRMs are available for a variety of environmental matrices and are crucial for regulatory monitoring and ensuring the quality and comparability of environmental data. phenomenex.com
Quality Assurance/Quality Control Protocols in PCDPE Analysis
Robust quality assurance (QA) and quality control (QC) protocols are fundamental to the generation of reliable and defensible data in the analysis of polychlorinated diphenyl ethers (PCDPEs), including this compound. These protocols are designed to monitor, document, and control every stage of the analytical process, from sample collection to final data reporting, ensuring that the data meet established criteria for precision, accuracy, representativeness, completeness, and comparability. ny.govclu-in.org The implementation of a comprehensive QA/QC plan is a mandatory requirement for laboratories accredited under standards like ISO/IEC 17025 and is essential for environmental monitoring and regulatory compliance. phenova.comatcc.org
A formal quality assurance program involves the development of a structured planning document, such as a Quality Assurance Project Plan (QAPP), which details the specific procedures and acceptance criteria for all QC checks. epa.govwbdg.org This ensures that data are collected under defined and controlled conditions, are traceable, and that the analytical results are reproducible. healtheffects.org
Core Components of QA/QC in PCDPE Analysis
The analysis of PCDPEs, much like that of other persistent organic pollutants such as polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and polychlorinated biphenyls (PCBs), necessitates a multi-faceted approach to quality control. Key components include the systematic use of various standards, blanks, and reference materials.
Method Blanks: A method blank, typically a clean matrix taken through the entire sample preparation and analysis procedure, is analyzed with each batch of samples. oup.com Its purpose is to assess and monitor for any potential contamination introduced during the analytical process, from reagents, glassware, or the laboratory environment. The absence of target analytes in the method blank is crucial for ensuring the integrity of the sample data.
Surrogate Standards: Surrogate standards are compounds that are chemically similar to the target analytes but are not expected to be found in environmental samples. epa.gov They are added to all samples, blanks, quality control samples, and calibration standards before extraction. epa.govwisconsin.gov The recovery of surrogate standards is a critical measure of the efficiency of the extraction and cleanup steps for each sample matrix. epa.gov Examples of surrogates used in similar analyses include Tetrachloro-m-xylene and Decachlorobiphenyl for PCB analysis. wisconsin.gov In the analysis of polybrominated diphenyl ethers (PBDEs), which are structurally related to PCDPEs, ¹³C₁₂-labeled BDE congeners are often employed as surrogates. nih.gov
Certified Reference Materials (CRMs): CRMs are well-characterized materials with certified concentrations for the target analytes. atcc.orgresearchgate.net They are produced by national metrology institutes or accredited reference material producers and come with a certificate of analysis detailing the property values and their uncertainties. atcc.orgtargetanalysis.gr Analyzing a CRM alongside environmental samples provides a direct measure of the accuracy and precision of the entire analytical method. researchgate.net For example, CRMs for PCBs and organochlorine pesticides in fish tissue or marine sediment are used to validate analytical methods for these compounds. researchgate.net Laboratories use CRMs to establish the reliability of their methods and to ensure their results are traceable and comparable to those of other laboratories. atcc.orgpaclp.com
Calibration Standards: The instrumental analysis is underpinned by a rigorous calibration process.
Initial Calibration: A series of calibration standards containing known concentrations of the target analytes, internal standards, and surrogate standards is analyzed to establish the instrument's linear dynamic range and to calculate response factors. ca.gov This calibration curve is used to quantify the analytes in the samples.
Continuing Calibration Verification (CCV): A calibration standard is analyzed at regular intervals during an analytical sequence to verify the stability and continued validity of the initial calibration. epa.gov The results of the CCV must fall within specified control limits to ensure that the instrument's response has not drifted significantly.
Laboratory Control Samples (LCS): An LCS, also known as a laboratory fortified blank, is a clean matrix (like sand or reagent water) spiked with a known quantity of the target analytes. epa.gov It is processed and analyzed in the same manner as the environmental samples. The recovery of the analytes in the LCS is used to monitor the performance of the entire analytical system, independent of any sample matrix effects, and demonstrates the laboratory's ability to successfully perform the method.
The following table summarizes the purpose of each primary QA/QC component:
| QA/QC Component | Purpose | Assesses |
|---|---|---|
| Method Blank | Monitors for contamination introduced during the analytical process. | Accuracy (Bias) |
| Internal Standards | Quantifies native analytes and corrects for analytical process losses for each sample. | Method Performance |
| Surrogate Standards | Monitors the efficiency of sample extraction and cleanup procedures for each sample. | Method Performance (Recovery) |
| Certified Reference Material (CRM) | Validates the accuracy and precision of the entire analytical method against a known standard. | Accuracy & Precision |
| Calibration Standards (Initial & Continuing) | Establishes and verifies the instrument's quantitative response and stability. | Instrument Performance |
| Laboratory Control Sample (LCS) | Monitors the performance of the entire analytical system using a clean, controlled matrix. | Accuracy & Precision |
Data Evaluation and Acceptance Criteria
For each QA/QC measure, predefined acceptance criteria are established in the QAPP. For example, the recovery of surrogate standards in a sample must typically fall within a specified range (e.g., 40-130%). epa.gov If QC results fall outside these limits, it indicates a potential problem with the analytical process. Corrective actions must be taken, which may include re-extraction and reanalysis of the affected samples, to ensure that the data reported are of known and acceptable quality. epa.gov The evaluation of these QA/QC data is essential for validating the analytical results and for providing a high degree of confidence in the final reported concentrations of this compound and other PCDPEs.
The following table provides examples of standards that may be used in the analysis of PCDPEs, based on established methods for similar halogenated compounds.
| Standard Type | Example Compound | Typical Use |
|---|---|---|
| Internal Standard | ¹³C₁₂-1,2,3,4-Tetrachlorodibenzo-p-dioxin | Quantification and recovery correction in Dioxin/Furan analysis. epa.gov |
| Internal Standard | ¹³C₁₂-1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | Recovery determination for hexa- through octa-chlorinated congeners. epa.gov |
| Surrogate Standard | ¹³C₁₂-BDE-118 | Monitoring extraction efficiency in PBDE analysis. nih.gov |
| Surrogate Standard | ¹³C₁₂-PCB-97 | Monitoring extraction efficiency in PCB analysis. nih.gov |
| Surrogate Standard | Tetrachloro-m-xylene (TCMX) | Monitoring performance in PCB analysis. wisconsin.gov |
| Surrogate Standard | Decachlorobiphenyl (DCB) | Monitoring performance in PCB (Aroclor) analysis. wisconsin.gov |
Ecotoxicological Investigations and Mechanistic Pathways of 2,3 ,4,5 Tetrachlorodiphenyl Ether
Comparative Ecotoxicology of 2,3',4,5-Tetrachlorodiphenyl Ether with Related Halogenated Organic Compounds
The ecotoxicity of this compound is often evaluated in comparison to other structurally similar halogenated compounds, such as other PCDEs and polychlorinated biphenyls (PCBs). These comparisons are crucial for understanding its relative risk and for developing predictive toxicological models.
Structure-Activity Relationship (SAR) Studies for Ecotoxicity
Structure-activity relationship (SAR) studies are fundamental in predicting the ecotoxicological potential of chemical compounds based on their molecular structure. For PCDEs and related compounds, the number and position of chlorine atoms on the diphenyl ether backbone are critical determinants of their toxic effects.
The toxicity of these compounds is not solely dependent on the degree of chlorination but is significantly influenced by the specific substitution pattern. For instance, congeners with chlorine atoms at the ortho positions (2, 2', 6, 6') tend to be less toxic in a "dioxin-like" manner due to hindered rotation around the ether bond, which prevents the molecule from adopting a planar conformation. Planarity is a key requirement for binding to the aryl hydrocarbon receptor (AhR), a critical step in mediating dioxin-like toxicity.
Conversely, non-ortho substituted congeners, which can more easily achieve a coplanar structure, generally exhibit higher toxicity. The substitution pattern of this compound, with chlorine atoms at both ortho and non-ortho positions, places it in a category of moderate to significant toxicological concern, warranting detailed investigation.
Dioxin-like Activity Assessment and Toxic Equivalency Factor (TEF) Framework
A significant aspect of the ecotoxicology of this compound is its potential to exert "dioxin-like" effects. This activity is characteristic of compounds that can bind to and activate the Aryl Hydrocarbon Receptor (AhR). wikipedia.org The Toxic Equivalency Factor (TEF) framework is a tool used to assess the cumulative toxicity of complex mixtures of these compounds relative to the most potent dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). ornl.govhubspotusercontent-na1.net
The TEF of a compound represents its potency relative to TCDD, which is assigned a TEF of 1. hubspotusercontent-na1.net While comprehensive TEF values for all PCDE congeners are not as well-established as those for polychlorinated dibenzo-p-dioxins (PCDDs), polychlorinated dibenzofurans (PCDFs), and some PCBs, the structural similarities suggest that certain PCDEs can contribute to the total toxic equivalency (TEQ) of an environmental sample. ornl.govnih.gov The TEQ is calculated by multiplying the concentration of each congener by its respective TEF and summing the results. epa.gov The World Health Organization (WHO) has periodically convened expert panels to evaluate and update TEF values for dioxin-like compounds. who.int
Molecular and Cellular Mechanisms of Ecotoxicity
The ecotoxicological effects of this compound are rooted in its interactions at the molecular and cellular levels. These mechanisms often involve interference with critical biological signaling pathways and cellular processes.
Aryl Hydrocarbon Receptor (AhR) Activation and Signaling Pathways
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many halogenated aromatic hydrocarbons. wikipedia.org Upon binding a ligand like this compound, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs). wikipedia.org This binding initiates the transcription of a battery of genes, including those encoding for cytochrome P450 enzymes like CYP1A1. wikipedia.org
The activation of the AhR signaling pathway can lead to a wide range of adverse effects, including immunotoxicity, reproductive and developmental toxicity, and carcinogenesis. unco.edunih.gov The ability of this compound to activate this pathway is a key determinant of its dioxin-like toxicity.
Endocrine System Disruption, Specifically Thyroid Hormone Homeostasis
There is growing evidence that many halogenated organic compounds, including some PCDEs and PCBs, can disrupt the endocrine system. A particular area of concern is their interference with thyroid hormone homeostasis. Thyroid hormones are crucial for normal growth, development, and metabolism in vertebrates.
Compounds like this compound can disrupt thyroid hormone homeostasis through several mechanisms. These include:
Binding to thyroid hormone transport proteins: Some compounds can compete with thyroid hormones for binding to transport proteins like transthyretin (TTR), leading to reduced levels of circulating thyroid hormones. nih.gov
Altering thyroid hormone metabolism: Activation of enzymes such as UDP-glucuronosyltransferases (UGTs) can accelerate the breakdown and excretion of thyroid hormones. nih.gov
Interacting with thyroid hormone receptors: Some compounds may directly bind to thyroid hormone receptors, either mimicking or blocking the action of endogenous hormones. nih.gov
Studies on related compounds, such as certain PCBs, have demonstrated their potential to induce thyroid dysfunction through these pathways. nih.gov For example, the PCB congener 2,3',4,4',5-pentachlorobiphenyl (B1678578) (PCB118) has been shown to induce thyroid cell dysfunction through the Akt/FoxO3a/NIS signaling pathway. nih.gov Given the structural similarities, it is plausible that this compound could exert similar disruptive effects on thyroid hormone homeostasis.
Induction of Oxidative Stress and Associated Biomarkers
Exposure to this compound and other related compounds can lead to the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates or repair the resulting damage. nih.gov
The activation of the AhR and the subsequent induction of cytochrome P450 enzymes can lead to the generation of ROS as a byproduct of their catalytic cycle. researchgate.net This increase in ROS can overwhelm the cell's antioxidant defenses, leading to damage to lipids, proteins, and DNA. nih.gov
Biomarkers of oxidative stress include:
Increased levels of lipid peroxidation products, such as malondialdehyde (MDA). nih.gov
Changes in the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). mdpi.com
Depletion of cellular antioxidants, such as glutathione (B108866) (GSH). nih.gov
The induction of oxidative stress is considered a key mechanism contributing to the broader toxic effects of many environmental contaminants, including cellular apoptosis and tissue damage. mdpi.com
Modulation of Xenobiotic-Metabolizing Enzymes (e.g., Cytochrome P450s, GSTs)
The biotransformation of this compound, a member of the polychlorinated diphenyl ethers (PCDEs), is primarily facilitated by xenobiotic-metabolizing enzymes. Key among these are the Cytochrome P450 (CYP) superfamily and Glutathione S-transferases (GSTs). While specific research on the this compound congener is limited, studies on structurally similar PCDEs and other persistent organic pollutants (POPs) provide insights into its likely metabolic pathways and enzymatic interactions.
Cytochrome P450 (CYP) Induction and Metabolism:
CYP enzymes are crucial for the initial phase of metabolizing lipophilic compounds like PCDEs, making them more water-soluble for excretion. The pattern of chlorine substitution on the diphenyl ether structure significantly influences which CYP isoforms are induced and the resulting metabolites.
Studies on other chlorinated diphenyl ethers have shown that these compounds can induce various CYP enzymes. For instance, maternal exposure to certain PCDE congeners in rats led to the induction of CYP enzymes, although the effects on thyroid hormone levels did not always correlate with the level of CYP induction. nih.gov Research on the structurally similar 2,3',4',5-tetrachlorobiphenyl (B1594203) demonstrated that its metabolism by liver microsomes from different species (rats, guinea pigs, and hamsters) is dependent on different isoforms of cytochrome P450. nih.gov This suggests that the metabolism of this compound is also likely to be species-specific and dependent on the expression of particular CYP isoforms.
Hydroxylated metabolites are common products of CYP-mediated metabolism of chlorinated aromatic hydrocarbons. These hydroxylated PCDEs (OH-PCDEs) can sometimes be more toxic than the parent compound.
Glutathione S-transferases (GSTs) Conjugation:
GSTs are Phase II metabolizing enzymes that play a critical role in the detoxification of electrophilic compounds by catalyzing their conjugation with glutathione. This process generally leads to the formation of more water-soluble and less toxic metabolites that can be readily excreted.
While direct evidence for the modulation of GSTs by this compound is scarce, studies on other polychlorinated biphenyls (PCBs) have demonstrated the induction of GSTs. For example, co-planar PCB congeners have been shown to induce the P-form of GST in primary cultured rat liver parenchymal cells. nih.gov This suggests that this compound may also influence GST activity as part of the cellular response to xenobiotic exposure. The efficiency of this conjugation and the subsequent excretion of the resulting metabolites are key determinants of the compound's bioaccumulation potential and toxicity.
Table 1: Overview of Xenobiotic-Metabolizing Enzyme Interactions with Structurally Similar Compounds
| Enzyme Family | Interacting Compound Class | Observed Effects | Potential Implication for this compound |
| Cytochrome P450 (CYP) | Polychlorinated Diphenyl Ethers (PCDEs) | Induction of various CYP isoforms, leading to hydroxylated metabolites. nih.gov | Likely undergoes metabolism by CYP enzymes, potentially forming more toxic hydroxylated derivatives. |
| 2,3',4',5-Tetrachlorobiphenyl | Species-specific metabolism by different CYP isoforms. nih.gov | Metabolism and toxicity may vary significantly between different species. | |
| Glutathione S-transferases (GSTs) | Co-planar Polychlorinated Biphenyls (PCBs) | Induction of GST P-form. nih.gov | May induce GSTs as a detoxification mechanism. |
Immunomodulatory Effects
The immunotoxicity of these compounds is often linked to their ability to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses. nih.gov Activation of the AhR can lead to a range of immunosuppressive effects.
Studies on contaminant fractions from technical grade pentachlorophenol, which include various chlorinated diphenyl ethers, have demonstrated humoral immunosuppressive effects in mice. capes.gov.br Furthermore, research on PCBs has shown that exposure can lead to a variety of immune system dysfunctions, including alterations in lymphocyte populations and an imbalance in T-helper cell responses (Th1-Th2). nih.gov For instance, a quinone-type metabolite of a PCB congener was found to induce apoptosis in lymphocytes and skew the Th1-Th2 balance in mice. nih.gov
Given the structural similarities, it is plausible that this compound could exert immunomodulatory effects through similar mechanisms. These may include:
Alteration of cytokine production: Pro-inflammatory and anti-inflammatory cytokines are key regulators of immune responses. Dysregulation of their production can lead to immunosuppression or, conversely, an exaggerated inflammatory response.
Impact on immune cell populations: Exposure to related compounds has been shown to affect the number and function of various immune cells, including T-lymphocytes and B-lymphocytes.
Induction of apoptosis in immune cells: Programmed cell death of immune cells can lead to a compromised immune system. nih.gov
Table 2: Potential Immunomodulatory Mechanisms Based on Related Compounds
| Mechanism | Description | Relevant Compound Class | Potential Relevance to this compound |
| AhR Activation | Binding to the aryl hydrocarbon receptor, leading to downstream immunosuppressive effects. nih.gov | Polychlorinated Biphenyls (PCBs) | Likely to interact with the AhR, potentially leading to immunotoxicity. |
| Altered Cytokine Profile | Changes in the production of signaling molecules that regulate immune responses. | Polychlorinated Biphenyls (PCBs) | May disrupt the balance of pro- and anti-inflammatory cytokines. |
| Lymphocyte Apoptosis | Induction of programmed cell death in immune cells. nih.gov | PCB metabolites | Could potentially induce apoptosis in lymphocytes, weakening the immune response. |
| Th1/Th2 Imbalance | Skewing of the T-helper cell response, affecting the type of immune response mounted. nih.gov | PCB metabolites | May interfere with the appropriate T-helper cell response to pathogens. |
Developmental and Reproductive Impairment Mechanisms in Model Organisms
The developing organism is often more susceptible to the toxic effects of environmental chemicals than the adult. While specific data on the developmental and reproductive impairment mechanisms of this compound is limited, studies on other PCDEs and related compounds highlight potential pathways of toxicity. nih.gov
A key mechanism of concern for halogenated diphenyl ethers is the disruption of thyroid hormone signaling. Thyroid hormones are essential for normal growth and development, particularly of the nervous system. Maternal exposure to certain pentachlorodiphenyl ether and tetrachlorodiphenyl ether congeners in rats resulted in depressed thyroxine (T4) levels in both the mothers and their juvenile offspring. nih.gov This suggests that this compound could also interfere with thyroid hormone homeostasis, potentially leading to developmental deficits.
Reproductive effects are another significant concern. Exposure to environmental contaminants can impair fertility and reproductive success in wildlife. chemtrust.org For example, exposure of pregnant mice to 2,3',4,4',5-pentachlorobiphenyl, a structurally similar PCB, resulted in damage to the reproductive system of the male offspring, including a decrease in the diameter of seminiferous tubules. albany.edu This study also found that the exposure led to reduced global DNA methylation in the testis, indicating an epigenetic mechanism of toxicity. albany.edu
Other potential mechanisms of developmental and reproductive toxicity include:
Endocrine Disruption: Beyond thyroid hormones, these compounds can interfere with other endocrine pathways, such as those involving steroid hormones, which are critical for reproductive development and function.
Oxidative Stress: The generation of reactive oxygen species can damage cellular components, including in reproductive tissues, leading to impaired function.
Direct Cellular Toxicity: The compound or its metabolites may be directly toxic to developing cells and reproductive organs.
Table 3: Potential Mechanisms of Developmental and Reproductive Impairment
| Mechanism | Description | Relevant Compound Class | Potential Relevance to this compound |
| Thyroid Hormone Disruption | Interference with the synthesis, transport, or action of thyroid hormones, crucial for development. nih.gov | Polychlorinated Diphenyl Ethers (PCDEs) | Could depress thyroid hormone levels in both maternal and offspring organisms. |
| Epigenetic Modifications | Alterations in DNA methylation patterns in reproductive tissues, affecting gene expression. albany.edu | Polychlorinated Biphenyls (PCBs) | May induce epigenetic changes in the germline, with potential transgenerational effects. |
| Impaired Gonadal Development | Negative effects on the development and function of testes and ovaries. albany.edu | Polychlorinated Biphenyls (PCBs) | Could lead to reduced fertility and reproductive success. |
| Endocrine Disruption (Steroid Hormones) | Agonistic or antagonistic effects on estrogen and androgen receptors. | Polychlorinated Biphenyls (PCBs) | May disrupt normal sexual development and reproductive cycles. |
Neurobehavioral and Neurodevelopmental Impact Mechanisms
The nervous system is a particularly vulnerable target for persistent organic pollutants during development. nih.gov While direct research on the neurobehavioral and neurodevelopmental impact of this compound is lacking, studies on related polybrominated diphenyl ethers (PBDEs) and PCBs provide strong indications of potential neurotoxic mechanisms. ontosight.ainih.gov
A primary concern is the disruption of neurotransmitter systems. Research on non-dioxin-like PCBs in zebrafish has shown that developmental exposure can disrupt both dopaminergic and GABAergic signaling. ontosight.ai These neurotransmitter systems are fundamental for a wide range of behaviors, and their perturbation can lead to sensory deficits and abnormal motor activity.
Another significant mechanism is the interference with thyroid hormone signaling, as mentioned previously. Thyroid hormones are critical for brain development, including processes like myelination and neuronal differentiation. Disruption of thyroid hormone levels by compounds like this compound could have profound and lasting effects on brain structure and function. nih.gov
Furthermore, exposure to related compounds has been linked to:
Alterations in Calcium Homeostasis: Intracellular calcium signaling is vital for numerous neuronal processes, including neurotransmitter release and synaptic plasticity. Some PBDE congeners have been shown to affect calcium buffering mechanisms in the brain.
Oxidative Stress: The brain is highly susceptible to oxidative damage due to its high metabolic rate and lipid content. The generation of reactive oxygen species by xenobiotics can lead to neuronal damage and dysfunction.
Effects on Gene Expression: Exposure to these compounds can alter the expression of genes involved in neurodevelopment and neuronal function. For example, studies on BDE-47, a tetrabromodiphenyl ether, in zebrafish have shown changes in the expression of genes related to the central nervous system, neurogenesis, and axonal development.
Table 4: Potential Mechanisms of Neurobehavioral and Neurodevelopmental Impact
| Mechanism | Description | Relevant Compound Class | Potential Relevance to this compound |
| Neurotransmitter System Disruption | Interference with dopaminergic, GABAergic, and other neurotransmitter systems. ontosight.ai | Non-dioxin-like Polychlorinated Biphenyls (PCBs) | Could lead to behavioral abnormalities and sensory deficits. |
| Thyroid Hormone Disruption | Impairment of thyroid hormone signaling essential for brain development. nih.gov | Polychlorinated Diphenyl Ethers (PCDEs) | May cause irreversible damage to the developing nervous system. |
| Altered Calcium Signaling | Disruption of intracellular calcium homeostasis in neurons. | Polybrominated Diphenyl Ethers (PBDEs) | Could affect neurotransmission and synaptic plasticity. |
| Changes in Gene Expression | Altered expression of genes critical for neurogenesis and neuronal function. | Polybrominated Diphenyl Ethers (PBDEs) | May underlie structural and functional deficits in the brain. |
Ecological Risk Assessment Methodologies for PCDPEs in Environmental Contexts
Ecological risk assessment (ERA) for polychlorinated diphenyl ethers (PCDPEs) in environmental contexts is a complex process designed to evaluate the potential adverse effects of these compounds on ecosystems. The methodologies employed typically follow a structured, tiered approach to characterize the risk. canada.ca
A. Hazard Identification: This initial step involves identifying the potential for PCDPEs to cause harm to ecological receptors. This is based on a review of available toxicological data from laboratory and field studies. For PCDPEs, this includes their potential for persistence, bioaccumulation, and toxicity (PBT properties). ontosight.aiontosight.aiontosight.ai
B. Exposure Assessment: This phase quantifies the exposure of ecological receptors to PCDPEs in the environment. It involves:
Measuring environmental concentrations: Determining the levels of PCDPEs in various environmental media such as water, sediment, soil, and air. nih.gov
Modeling environmental fate and transport: Predicting how PCDPEs move and transform in the environment.
Characterizing exposure pathways: Identifying how organisms come into contact with the contaminants (e.g., ingestion of contaminated food, direct contact with contaminated sediment).
C. Effects Assessment (Toxicity Assessment): This step characterizes the relationship between the dose or concentration of a PCDPE and the incidence and severity of an adverse effect in an ecological receptor. This involves deriving toxicity reference values (TRVs), such as the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL), from toxicological studies.
D. Risk Characterization: This is the final step where the information from the exposure and effects assessments is integrated to estimate the likelihood of adverse ecological effects. A common method used is the Risk Quotient (RQ) approach . canada.canih.gov
Risk Quotient (RQ) = Estimated Environmental Concentration (EEC) / Toxicity Reference Value (TRV)
An RQ value greater than 1 indicates a potential for adverse ecological effects, suggesting that further investigation or risk management actions may be necessary. nih.gov
The ERA for PCDPEs often considers the combined effects of multiple congeners, as they typically occur in mixtures in the environment. The Toxic Equivalency Factor (TEF) approach, originally developed for dioxins and PCBs, may be adapted to assess the cumulative risk of PCDPE mixtures. This approach assigns a TEF value to each congener relative to a reference compound, allowing for the calculation of a total Toxic Equivalency (TEQ) for the mixture. epa.gov
Table 5: Key Components of Ecological Risk Assessment for PCDPEs
| Component | Description | Key Methodologies/Considerations |
| Hazard Identification | Identifying the potential for harm. | Review of PBT (Persistence, Bioaccumulation, Toxicity) properties. ontosight.aiontosight.aiontosight.ai |
| Exposure Assessment | Quantifying contact with the contaminant. | Environmental monitoring, fate and transport modeling, food web analysis. nih.gov |
| Effects Assessment | Characterizing the dose-response relationship. | Derivation of NOAEL, LOAEL, and other toxicity reference values from ecotoxicological studies. |
| Risk Characterization | Estimating the probability of adverse effects. | Risk Quotient (RQ) calculation, Toxic Equivalency Factor (TEF) approach for mixtures. canada.canih.govepa.gov |
Due to the persistence and bioaccumulative nature of PCDPEs, long-term monitoring and a weight-of-evidence approach, which integrates data from multiple lines of evidence (e.g., laboratory toxicity data, field studies, biomarker responses), are crucial for a comprehensive ecological risk assessment. canada.ca
Regulatory Science and Policy Considerations for 2,3 ,4,5 Tetrachlorodiphenyl Ether Management
Integration of Scientific Findings into Regulatory Frameworks for Persistent Organic Pollutants (POPs)
The primary international regulatory instrument for managing POPs is the Stockholm Convention on Persistent Organic Pollutants, a global treaty designed to protect human health and the environment from these harmful chemicals. undp.orgwikipedia.org The convention aims to eliminate or restrict the production and use of listed POPs. wikipedia.orgpops.int The process for listing a new chemical under the Stockholm Convention is science-driven and relies on a thorough review process conducted by the Persistent Organic Pollutants Review Committee (POPRC), which comprises 31 government-designated scientific experts. iisd.org
For a chemical like 2,3',4,5-tetrachlorodiphenyl ether to be considered for inclusion, a party to the convention must nominate it. The POPRC then evaluates the substance against the screening criteria detailed in Annex D of the Convention. iisd.org
Stockholm Convention Annex D Screening Criteria:
Persistence: Evidence that the substance's half-life in water, soil, or sediment is above specified thresholds.
Bioaccumulation: A bioaccumulation or bioconcentration factor in aquatic species above a certain value or a log Kow (octanol-water partition coefficient) greater than 5.
Potential for Long-Range Environmental Transport: Monitoring data showing the presence of the chemical in locations distant from its sources or modeling evidence of its potential to travel long distances.
Adverse Effects: Evidence of harm to human health or the environment. iisd.org
If the screening criteria are met, the POPRC proceeds to draft a risk profile (Annex E) and a risk management evaluation (Annex F) to determine if global action is warranted. iisd.org
Currently, this compound is not listed in the annexes of the Stockholm Convention. pops.inteti-swiss.com While several polybrominated diphenyl ethers (PBDEs) such as tetrabromodiphenyl ether, pentabromodiphenyl ether, hexabromodiphenyl ether, and heptabromodiphenyl ether are listed for elimination under Annex A, chlorinated diphenyl ethers are not specifically named. pops.intwww.gov.uk The widespread occurrence of PCDPEs in the environment is often a result of their presence as impurities in commercial chlorophenol preparations and their formation in PCB transformer oils. accustandard.com Therefore, regulating PCDPEs may also involve controlling the production and use of these related products. The integration of scientific data on the persistence, bioaccumulation, and toxicity of specific congeners like this compound is the critical first step toward its potential consideration under international POPs frameworks.
Development of Risk Management Strategies Based on Environmental and Ecotoxicological Data
Risk management strategies for potential POPs are fundamentally based on scientific data that characterizes their behavior in the environment and their effects on living organisms. For this compound, a comprehensive risk assessment would require detailed environmental and ecotoxicological data. Studies on the broader class of PCDPEs indicate they are persistent, capable of long-range transport, and can bioaccumulate and biomagnify in food webs, with effects that may include hepatic oxidative stress, endocrine disruption, and reproductive issues. nih.gov
The development of a risk management strategy involves evaluating this data to determine the potential for significant adverse effects. If the risk is deemed unacceptable, strategies can range from restrictions on use to a complete ban on production and use, as outlined in the Stockholm Convention's Annexes A (Elimination) and B (Restriction). pops.int The management of wastes containing the substance is also a critical component of the strategy to prevent further environmental release.
A comprehensive risk assessment for this compound would necessitate the following types of data:
| Data Category | Specific Endpoints/Parameters | Importance for Risk Management |
|---|---|---|
| Physical-Chemical Properties | Water Solubility, Vapor Pressure, Octanol-Water Partition Coefficient (Kow), Henry's Law Constant | Predicts environmental distribution (air, water, soil) and bioaccumulation potential. |
| Environmental Fate | Persistence (Half-life in air, water, soil, sediment), Photodegradation, Biodegradation, Potential for Long-Range Transport | Determines how long the chemical remains in the environment and its potential for global distribution. |
| Ecotoxicity | Acute and chronic toxicity to aquatic organisms (fish, invertebrates, algae), Toxicity to terrestrial organisms (birds, soil invertebrates) | Identifies concentrations that are harmful to wildlife and ecosystem health. |
| Bioaccumulation & Biomagnification | Bioconcentration Factor (BCF), Bioaccumulation Factor (BAF), Trophic Magnification Factor (TMF) | Measures the tendency of the chemical to accumulate in organisms and increase in concentration up the food chain. epa.gov |
| Mammalian Toxicology | Acute, sub-chronic, and chronic toxicity; Carcinogenicity; Genotoxicity; Reproductive and Developmental Toxicity; Endocrine Disruption Potential | Assesses potential adverse effects on human health. |
This table is interactive. Click on headers to sort.
Based on these findings, risk managers can decide on appropriate measures, such as setting emission limits, establishing environmental quality standards, and issuing consumption advisories for contaminated fish or wildlife.
International Collaborations and Harmonization in PCDPE Research and Regulation
Given that POPs can travel long distances and contaminate regions far from their source, international cooperation is essential for effective management. undp.org The Stockholm Convention and the regional UNECE Protocol on POPs are prime examples of such collaboration, creating a harmonized framework for controlling these substances globally and regionally. wikipedia.orgunece.org These treaties facilitate the sharing of scientific information and provide a platform, through bodies like the POPRC, for collective expert assessment of chemical risks. iisd.org
Harmonization in regulation and research for substances like PCDPEs is crucial for several reasons:
Level Playing Field: Prevents industries from relocating to countries with less stringent regulations.
Efficient Data Generation: Avoids duplication of costly toxicological and environmental studies by allowing countries to share data and assessment reports.
Consistent Risk Assessment: Ensures that all countries are using similar scientific criteria and methodologies to evaluate the risks posed by chemicals.
Coordinated Monitoring: Global and regional monitoring programs provide a broader understanding of the transport and fate of pollutants.
Collaborative efforts are ongoing to harmonize various aspects of chemical regulation. For instance, the European Union is working to set stricter, harmonized limits for POPs like PCBs and PBDEs as unintentional trace contaminants in products. wodnesprawy.pltuvsud.com Similar harmonization efforts have been pursued for pesticides and medical devices, providing models for how international bodies can work together to create consistent regulatory requirements. fao.orgnih.gov For PCDPEs, including this compound, such international collaboration is necessary to gather sufficient monitoring data from different global regions, conduct comprehensive risk assessments, and implement effective, harmonized control measures should they be deemed necessary.
Identification of Research Gaps and Future Directions for Regulatory Science
Despite the concerns surrounding PCDPEs, significant research gaps remain, particularly for individual congeners like this compound. Addressing these gaps is a priority for regulatory science to enable a complete assessment of the risks they may pose. A review of existing literature highlights several areas where more information is needed. nih.gov
Future research should be directed at systematically filling these gaps to provide the scientific foundation required for potential regulatory action. This includes developing new analytical methods, conducting targeted environmental monitoring, and using modern toxicological tools to understand the potential hazards.
| Identified Research Gap | Future Directions for Regulatory Science |
|---|---|
| Lack of Congener-Specific Data | Develop analytical standards for individual PCDPE congeners, including this compound, to enable accurate quantification in environmental and biological samples. |
| Limited Environmental Monitoring | Initiate targeted monitoring programs in various media (air, water, soil, sediment) and biota, especially in industrial areas and remote regions, to determine global distribution and background levels. |
| Incomplete Toxicological Profiles | Conduct comprehensive toxicological studies focusing on endpoints relevant to POPs, such as endocrine disruption, developmental neurotoxicity, and immunotoxicity, for priority PCDPE congeners. nih.gov |
| Unknown Human Exposure Levels | Investigate levels of PCDPEs in human tissues (blood, adipose tissue, breast milk) and assess dietary intake, as food is a primary exposure route for many POPs. nih.gov |
| Uncertainty in Sources and Formation | Quantify the formation and release of PCDPEs as byproducts from industrial processes, such as the manufacturing of chlorophenols and the incineration of waste, to identify key emission sources. |
| Toxicity of Metabolites | Study the biotransformation of PCDPEs into other potentially toxic compounds, such as hydroxylated and methoxylated PCDPEs, and assess their environmental fate and effects. nih.gov |
This table is interactive. Click on headers to sort.
By focusing on these research areas, the scientific community can provide regulators with the necessary data to perform a robust risk assessment for this compound and determine if it meets the criteria for a Persistent Organic Pollutant requiring global action.
Q & A
Q. What are the key physicochemical properties of 2,3',4,5-tetrachlorodiphenyl ether (PCDE-67) critical for environmental fate modeling?
Q. How can researchers accurately quantify this compound in environmental samples?
Answer: Use gas chromatography-mass spectrometry (GC-MS) with a DB-5 capillary column for separation. Calibrate with certified reference standards (e.g., AccuStandard CDE series). Confirm retention times and mass spectra (e.g., M⁺ peak at m/z 306 for PCDE-67) against spiked matrices . For aqueous samples, employ solid-phase extraction (SPE) with C18 cartridges. Validate recovery rates (70–120%) via isotope dilution (e.g., ¹³C-labeled analogs) .
Q. What safety protocols are critical when handling PCDE-67 in laboratory settings?
Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and chemical-resistant goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- Storage : Store in amber glass vials at –20°C to prevent degradation. Avoid prolonged storage due to potential hazardous byproduct formation .
- Disposal : Follow EPA guidelines for halogenated organic waste. Neutralize residues with activated carbon before incineration .
Advanced Research Questions
Q. How should researchers resolve discrepancies in reported Henry’s Law constants across chlorinated diphenyl ether isomers?
Q. What experimental designs are recommended for studying PCDE-67’s photolytic degradation in aquatic environments?
Answer:
- Setup : Use UV-C lamps (254 nm) in quartz reactors. Maintain temperature (25°C) and pH (6–8) with buffered solutions.
- Analysis : Monitor degradation via TIM (total ion monitoring) and high-resolution MS. Identify intermediates (e.g., tri-CDDs) by matching retention times and fragmentation patterns .
- Controls : Include dark controls and radical scavengers (e.g., tert-butanol) to distinguish direct photolysis from hydroxyl radical pathways.
Q. How can synthetic routes ensure high positional purity of PCDE-67 for toxicological studies?
Answer:
- Ullmann Coupling : React 2,3-dichlorophenol with 4,5-dichlorophenol using CuI/1,10-phenanthroline in DMF at 120°C.
- Purification : Isolate via silica gel chromatography (hexane:DCM = 9:1). Confirm purity (>98%) by NMR (¹H/¹³C) and HPLC-DAD .
- Isomer Exclusion : Use orthogonal chromatographic methods (e.g., GC×GC) to separate co-eluting isomers (e.g., PCDE-66).
Q. What methodologies validate the identity and purity of PCDE-67 reference materials?
Answer:
- Identity Confirmation : Compare experimental vs. theoretical high-resolution mass spectra (HRMS; ±5 ppm accuracy).
- Purity Assessment : Use reversed-phase HPLC with diode-array detection (DAD) to detect impurities (<2%).
- Cross-Validation : Share samples with independent labs for inter-laboratory comparison (e.g., NIST-certified protocols) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
